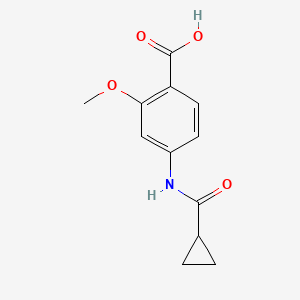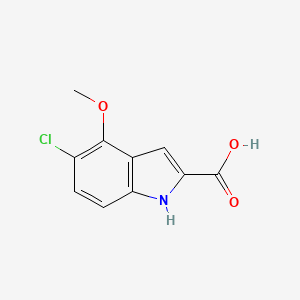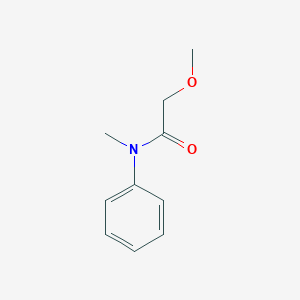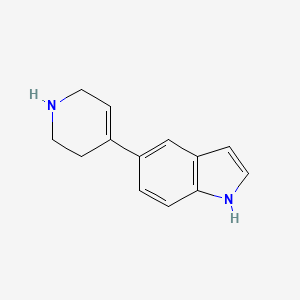
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid
Übersicht
Beschreibung
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid, also known as CCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. CCMA belongs to the family of benzoic acids and is commonly used as a building block in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is not fully understood. However, it has been reported to inhibit the activity of COX-2 by binding to its active site. This, in turn, reduces the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid inhibits the proliferation of cancer cells and induces cell cycle arrest. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is its high yield synthesis method, which is relatively simple and cost-effective. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to exhibit various pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid research. One area of interest is the development of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid-based anti-inflammatory drugs. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to exhibit antitumor effects, making it a potential candidate for cancer therapy. Further studies are needed to elucidate the mechanism of action of 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. Its high yield synthesis method and potential therapeutic applications make it a promising candidate for future research.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has been extensively studied for its potential in drug development. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes 4-Cyclopropylcarbonylamino-2-methoxybenzoic acid a potential candidate for the development of anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonylamino)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-6-8(4-5-9(10)12(15)16)13-11(14)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQOBCXZHIUKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylcarbonylamino-2-methoxybenzoic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)


![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)

![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)



![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)

